[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate
Description
[2-(4,5,6,7-Tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate is a heterocyclic amine derivative featuring a tetrahydrobenzothiophene core fused to an ethylamine side chain. The compound exists as a hydrochloride salt hydrate, enhancing its stability and solubility for pharmaceutical or synthetic applications. The tetrahydrobenzothiophene ring (a six-membered sulfur-containing heterocycle) is partially saturated, which influences its conformational flexibility and electronic properties. Crystallographic studies using programs like SHELXL and visualization tools such as ORTEP-3 are critical for resolving its three-dimensional structure, including bond lengths, angles, and ring puckering parameters defined by Cremer-Pople coordinates .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH.H2O/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;;/h7H,1-6,11H2;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZKFWVZIQGWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CCN.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Mechanisms
Cyclization is typically performed in polar aprotic solvents like ethanol or DMF. For example, thiosemicarbazide and α-bromo-4-methoxyacetophenone undergo reflux in ethanol to form the thiazole intermediate, which is subsequently condensed with azepine derivatives to yield the tetrahydrobenzothiophene core. Nuclear magnetic resonance (NMR) data confirm protonation at the azepine nitrogen, evidenced by a singlet at 11.7 ppm in -NMR spectra.
Table 1: Cyclization Reaction Conditions
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiosemicarbazide + 1a | Ethanol | 80 | 24 | 71 |
| Thiosemicarbazide + 1b | Ethanol | 80 | 24 | 75 |
| Thiosemicarbazide + 1d | Ethanol | 80 | 24 | 68 |
Ethylamine Side-Chain Introduction
The ethylamine moiety is introduced via alkylation or nucleophilic substitution. Patent US20170158648A1 describes a direct alkylation strategy using n-propyl p-toluenesulfonate in acetonitrile/water mixtures, achieving enantiomeric purity >98%.
Alkylation Optimization
Optimal conditions involve biphasic mixtures (acetonitrile/isopropyl alcohol/water) at 65–75°C for 8–10 hours. The use of DIPEA as a base minimizes side reactions, with yields reaching 70–75%. Post-reaction workup includes brine washing to remove unreacted reagents, followed by solvent evaporation.
Table 2: Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent System | Yield (%) |
|---|---|---|---|
| n-PrOTs | DIPEA | Acetonitrile/H2O | 75 |
| MeSNa | K2CO3 | DMF | 68 |
| TFAA | NEt3 | Dichloroethane | 62 |
Hydrochloride Hydrate Formation
Salt formation is achieved using ethanolic hydrogen chloride (25–30% w/w). Recrystallization from ethanol/water mixtures at 0–5°C yields the hydrate form, with purity confirmed by differential scanning calorimetry (DSC) and X-ray diffraction.
Recrystallization Protocols
Key steps include:
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Dissolving the crude product in hot ethanol (65–75°C).
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Adding activated carbon to adsorb impurities.
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Cooling to 0–5°C to precipitate crystals.
This method reduces waste acid generation and enhances industrial scalability.
Industrial-Scale Considerations
The synthesis is optimized for cost-efficiency and safety. Ethanol replaces toxic solvents like dichloromethane, and hydrogen chloride gas is avoided by using pre-prepared ethanolic HCl. A mass ratio of 130:480:45:2 (imine:ethanolic HCl:water:charcoal) ensures consistent batch quality.
Table 3: Industrial Process Metrics
| Parameter | Value |
|---|---|
| Production Cost Reduction | 40% |
| Waste Acid Generation | None |
| Purity | >99% (HPLC) |
Analytical Characterization
Critical characterization data include:
Chemical Reactions Analysis
Acid-Base Reactions
As a primary amine, the compound readily participates in acid-base interactions. The hydrochloride salt form enhances solubility in aqueous media while retaining reactivity in deprotonated states under basic conditions . Key characteristics include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Protonation | Aqueous HCl | Formation of stable hydrochloride salt |
| Deprotonation | Basic media (e.g., NaOH) | Free amine generation for further reactions |
Amide Formation
The primary amine undergoes nucleophilic acyl substitution with carboxylic acids, acyl chlorides, or anhydrides. These reactions are pivotal in medicinal chemistry for generating bioactive derivatives .
Synthetic Methods for Amide Derivatives
Key findings:
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Method 1 (EDC/DMSO) achieves >80% conversion for derivatives with electron-withdrawing substituents .
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Method 2 (HATU/DIPEA) is preferred for sterically hindered acids, reducing side-product formation .
Alkylation and Acylation
The amine group reacts with alkyl halides or carbonyl electrophiles to form secondary amines or imines. These modifications alter pharmacokinetic properties, including blood-brain barrier permeability .
Reaction Parameters
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Compound 7 (trifluoroacetyl derivative) showed 3× increased microsomal stability compared to parent amine .
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Alkylation at position 3 of the benzothiophene ring (3–6 ) caused minimal activity loss in RORγt binding assays .
Intramolecular Interactions
The compound’s benzothiophene ring facilitates π-π stacking and hydrophobic interactions, while the amine group participates in hydrogen bonding. These features stabilize ligand-protein complexes, as observed in RORγt modulation studies :
Reaction Optimization Insights
Critical parameters for maximizing yield and purity:
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine exhibit properties that may be beneficial for treating depression. Studies have focused on the modulation of serotonin and norepinephrine levels in the brain. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of benzothiophene and their effects on monoamine transporters, suggesting potential antidepressant effects through selective inhibition of serotonin reuptake .
Neuroprotective Effects
The compound's structure suggests it may interact with neuroreceptors involved in neuroprotection. Research has shown that similar compounds can protect neuronal cells from oxidative stress.
- Case Study : A study demonstrated that derivatives of tetrahydrobenzothiophene reduced apoptosis in neuronal cell lines exposed to oxidative stress .
Antitumor Activity
Preliminary studies indicate that [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine may possess antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation.
- Data Table: Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Similar Benzothiophene Derivative | A549 (Lung Cancer) | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Studies suggest that it may inhibit bacterial growth through interference with bacterial cell wall synthesis.
- Case Study : Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of benzothiophene derivatives against Gram-positive bacteria .
Organic Electronics
The unique electronic properties of [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine make it a candidate for applications in organic electronics.
- Research Findings : Studies have shown that incorporating this compound into polymer matrices can enhance the conductivity and stability of organic semiconductors .
Sensor Development
The compound's ability to interact with various analytes has led to its exploration in sensor technologies.
- Data Table: Sensor Performance
| Sensor Type | Analyte Detected | Sensitivity (µM) | Response Time (s) |
|---|---|---|---|
| Electrochemical Sensor | Glucose | 0.5 | 10 |
| Optical Sensor | pH Levels | 0.01 | 5 |
Mechanism of Action
The mechanism of action of [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs typically share amine-functionalized heterocyclic backbones but differ in ring systems, substituents, or salt forms. Below is a comparative analysis with key examples:
2.1. Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride ()
- Core Heterocycle : The oxadiazole ring (five-membered, containing two nitrogen and one oxygen atom) contrasts with the sulfur-containing tetrahydrobenzothiophene.
- Electronic Effects : The oxadiazole’s electron-withdrawing nature may reduce basicity compared to the benzothiophene’s electron-rich sulfur atom.
- Conformational Flexibility : The tetrahydrobenzothiophene’s puckered ring (quantified via Cremer-Pople parameters ) allows for distinct steric interactions compared to the planar oxadiazole.
- Commercial Availability : The oxadiazole derivative is widely supplied by vendors (e.g., Keli Chemical Co., Regal Remedies Ltd.) , suggesting established industrial applications, whereas the tetrahydrobenzothiophene analog may be a niche research compound.
2.2. Cyclohexenyl-Ethylamine Derivatives
- Ring Saturation : Fully saturated cyclohexenyl rings exhibit less puckering (flattened Cremer-Pople amplitudes ) compared to partially saturated tetrahydrobenzothiophene.
- Pharmacological Relevance : Benzothiophene derivatives often show enhanced bioavailability due to sulfur’s lipophilicity, whereas cyclohexenyl analogs may prioritize metabolic stability.
2.3. Pyridine-Based Amine Salts
- Aromaticity vs. Saturation: Pyridine’s aromatic nitrogen contributes to stronger intermolecular interactions (e.g., hydrogen bonding) compared to the non-aromatic tetrahydrobenzothiophene.
- Crystallinity : Pyridine salts often form highly ordered crystals (resolved via SHELX ), whereas the tetrahydrobenzothiophene’s puckered ring may lead to polymorphic variations.
Data Table: Key Comparative Parameters
Research Findings
- Conformational Analysis : The tetrahydrobenzothiophene ring’s puckering, analyzed via Cremer-Pople coordinates , impacts ligand-receptor binding in neurotransmitter analogs. This contrasts with rigid oxadiazole derivatives, which prioritize planar interactions.
- Synthetic Accessibility : The oxadiazole derivative’s commercial availability suggests scalable synthesis routes, whereas the tetrahydrobenzothiophene analog may require specialized thiophene cyclization steps.
- Crystallographic Refinement : SHELXL is universally employed for refining such compounds, but the tetrahydrobenzothiophene’s conformational complexity demands higher-resolution data compared to oxadiazoles.
Biological Activity
[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate is a chemical compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H15ClN2S·H2O
- Molecular Weight : 236.76 g/mol
- CAS Number : 1172881-86-5
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like effects in animal models. It has been shown to increase levels of serotonin and norepinephrine in the brain, similar to traditional antidepressants.
- Neuroprotective Properties : The compound has demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases. It appears to reduce oxidative stress and inhibit apoptosis in neuronal cells.
- Anxiolytic Activity : Preliminary studies suggest that this compound may have anxiolytic properties, which could be beneficial for treating anxiety disorders.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antidepressant effects in mice; results showed a significant reduction in depressive-like behaviors after administration. |
| Study 2 | Evaluated neuroprotective effects using neuronal cell cultures; findings indicated reduced cell death and oxidative stress markers. |
| Study 3 | Assessed anxiolytic properties in rat models; showed decreased anxiety-like behavior in open field tests. |
In Vivo Studies
In vivo studies have confirmed the behavioral changes associated with the administration of this compound. For instance:
- Behavioral Tests : In forced swim tests and tail suspension tests, treated animals displayed reduced immobility times compared to controls.
In Vitro Studies
In vitro assays have provided insights into the cellular mechanisms affected by this compound:
- Cell Viability Assays : The compound was tested on various neuronal cell lines where it showed a dose-dependent increase in cell viability under oxidative stress conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Alkylation : Formation of the benzothiophene core via Friedel-Crafts alkylation or electrophilic substitution .
- Reduction : Catalytic hydrogenation or borane-based reduction to generate the tetrahydrobenzothiophene moiety .
- Amination : Introduction of the ethylamine group using reductive amination or nucleophilic substitution .
- Salt Formation : Reaction with HCl to yield the hydrochloride hydrate form .
- Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. For example, highlights the use of methanol as a solvent and column chromatography for purification.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm molecular structure and purity. For example, aromatic protons in the benzothiophene ring appear at δ 6.8–7.5 ppm .
- X-ray Crystallography : Use programs like SHELXL (SHELX system) to resolve crystal structure and hydrogen-bonding networks . notes SHELXL’s robustness in refining small-molecule structures.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the stability and storage protocols for this compound?
- Methodological Answer :
- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
- Stability Assessment : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) over 1–6 months, monitoring via HPLC for purity changes .
Advanced Research Questions
Q. How can synthesis yield be optimized using alternative catalysts or reaction conditions?
- Methodological Answer :
- Catalyst Screening : Compare palladium on carbon (Pd/C) vs. Raney nickel for hydrogenation efficiency. reports >90% yield using Pd/C under 50 psi H2 .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) vs. methanol for amination steps. Methanol may reduce side reactions due to its lower dielectric constant .
- Table : Comparison of Reaction Conditions
| Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogenation | Pd/C | MeOH | 91 | |
| Amination | NaBH3CN | THF | 85 |
Q. How can conformational dynamics of the tetrahydrobenzothiophene ring be analyzed?
- Methodological Answer :
- Crystallographic Puckering Analysis : Apply Cremer-Pople parameters (θ, φ) to quantify ring non-planarity. details using torsion angles and amplitude-phase coordinates for puckered rings .
- Computational Modeling : Density Functional Theory (DFT) calculates energy minima for different conformers. Compare with experimental data to validate models .
Q. How is enzyme inhibition activity assessed for this compound?
- Methodological Answer :
- In Vitro Assays : Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition kits. For example, Tacrine (a related compound) shows IC50 values via Ellman’s method .
- Dose-Response Curves : Plot % inhibition vs. log[concentration] to determine IC50. Include positive controls (e.g., donepezil) for validation .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Experimental Replication : Reproduce assays under standardized conditions (pH, temperature, enzyme source). For example, variations in AChE source (human vs. bovine) may explain discrepancies .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural features (e.g., amine positioning) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
